Pyridine-3,5-dicarboxamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 523084. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
pyridine-3,5-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2/c8-6(11)4-1-5(7(9)12)3-10-2-4/h1-3H,(H2,8,11)(H2,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANNOWMBWHHKGLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1C(=O)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90326044 | |
| Record name | pyridine-3,5-dicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90326044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4663-99-4 | |
| Record name | 3,5-Pyridinedicarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4663-99-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dinicotinamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004663994 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Pyridinedicarboxamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523084 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | pyridine-3,5-dicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90326044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DINICOTINAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LC6ZJU4SE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Reaction Pathways for Pyridine 3,5 Dicarboxamide and Its Precursors
General Approaches to Pyridine-3,5-dicarboxamide Synthesis
The creation of this compound hinges on forming amide bonds from pyridine-3,5-dicarboxylic acid or its more reactive derivatives. These methods are well-established and provide versatile routes to a wide array of substituted dicarboxamides.
Amidation Reactions of Pyridine-3,5-dicarboxylic Acid Derivatives
The transformation of pyridine-3,5-dicarboxylic acid into its corresponding dicarboxamide is a fundamental synthetic operation. This is most commonly achieved through amidation, which constructs an amide linkage between the carboxyl carbon and a nitrogen atom from an amine.
A direct route to pyridine-3,5-dicarboxamides involves the condensation of pyridine-3,5-dicarboxylic acid with an amine, facilitated by a coupling agent. libretexts.orglibretexts.org This process begins with the activation of the carboxylic acid groups, making them susceptible to nucleophilic attack by the amine. libretexts.org A variety of coupling agents are effective for this purpose, including carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as well as various boron-based reagents. libretexts.orgnih.gov The selection of the appropriate coupling agent, solvent, and temperature is critical for optimizing the reaction's yield and efficiency. nih.gov For example, the synthesis of N,N'-disubstituted pyridine-3,5-dicarboxamides can be accomplished by reacting pyridine-3,5-dicarboxylic acid with a primary or secondary amine in the presence of a suitable coupling reagent.
Table 1: Reagents for Condensation Reactions
| Reactant 1 | Reactant 2 | Coupling Agent Examples | Product Type |
|---|
A highly effective, alternative pathway for synthesizing dicarboxamides employs pyridine-3,5-dicarbonyl dichloride, the diacyl chloride of pyridine-3,5-dicarboxylic acid. nih.govsoton.ac.uk This intermediate is significantly more reactive than the parent dicarboxylic acid. The acyl chloride is typically generated by treating pyridine-3,5-dicarboxylic acid with a chlorinating agent, such as thionyl chloride or oxalyl chloride. nih.govmdpi.com The resulting pyridine-3,5-dicarbonyl dichloride reacts readily with two equivalents of an amine to furnish the desired dicarboxamide. nih.govsoton.ac.ukmdpi.com This reaction is often performed in the presence of a base, like triethylamine, to neutralize the hydrogen chloride (HCl) that is formed as a byproduct. mdpi.com This method has been successfully used to prepare a variety of dicarboxamides, including those incorporated into polyamide structures. nih.gov
Table 2: Synthesis via Acyl Chlorides
| Starting Material | Chlorinating Agent | Intermediate | Second Reactant | Final Product |
|---|
Synthesis of Ester Precursors (e.g., Diethyl Pyridine-3,5-dicarboxylate)
Ester derivatives of pyridine-3,5-dicarboxylic acid, particularly diethyl pyridine-3,5-dicarboxylate (B1229872), are crucial intermediates. ontosight.ai They can be readily converted into pyridine-3,5-dicarboxamides through aminolysis, making their efficient synthesis a key consideration.
The most prevalent method for preparing diethyl pyridine-3,5-dicarboxylate is the Fischer esterification of pyridine-3,5-dicarboxylic acid. ontosight.ai This acid-catalyzed reaction involves heating the dicarboxylic acid with an excess of ethanol (B145695). ontosight.ai Strong acids such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are commonly used as catalysts. prepchem.com To maximize the yield of the ester, the reaction equilibrium is shifted towards the products by using a large excess of ethanol and/or by removing the water generated during the reaction. prepchem.com
Table 3: Fischer Esterification of Pyridine-3,5-dicarboxylic Acid
| Reactants | Catalyst | Key Conditions | Product |
|---|
For industrial-scale manufacturing, continuous flow processes present substantial benefits over conventional batch production methods, including improved safety, efficiency, and scalability. In a continuous flow system for producing diethyl pyridine-3,5-dicarboxylate, a solution of pyridine-3,5-dicarboxylic acid and a catalyst in ethanol is continuously passed through a heated reactor. This approach enables precise management of reaction parameters like temperature and residence time, which can lead to enhanced yields and product purity. The smaller reaction volumes inherent in flow chemistry also contribute to a safer operational environment.
Table 4: Comparison of Production Processes
| Process Type | Advantages | Controllable Parameters |
|---|---|---|
| Batch Process | Simpler setup for small scale | Temperature, Reaction Time |
Derivatization Strategies of this compound Scaffolds
The this compound structure serves as a robust and adaptable platform for creating a wide range of functional molecules. Through targeted derivatization, the electronic, steric, and conformational properties of the scaffold can be precisely tuned.
Introduction of Pendant Arms and Functional Groups
A primary strategy for derivatization involves the introduction of various pendant arms at the amide nitrogen positions. This is accomplished by reacting the activated form of the diacid, pyridine-3,5-dicarbonyl dichloride, with a diverse array of primary amines. This modular approach allows for the systematic incorporation of different functional groups, influencing properties like solubility and coordination behavior. researchgate.net For example, using amino-acid esters as the amine source introduces ester functionalities that can be subsequently hydrolyzed to yield carboxylic acid groups, creating ligands with multiple potential coordination sites. worktribe.com The resulting supramolecular structures are often stabilized by intermolecular hydrogen bonds. researchgate.net
Synthesis of Chiral Derivatives
The introduction of chirality into the this compound framework is crucial for applications in asymmetric catalysis and enantioselective recognition. The most direct method for achieving this is through the use of enantiomerically pure amines during the amidation step. By reacting pyridine-3,5-dicarbonyl dichloride with a chiral amine, such as (R)- or (S)-1-phenylethylamine, chiral diamide (B1670390) derivatives are formed. The inherent rigidity of the pyridine (B92270) backbone, combined with the specific stereochemistry of the pendant arms, creates a well-defined chiral environment. This is particularly valuable in the design of ligands for transition metal catalysts, where the ligand's chirality can direct the stereochemical outcome of a reaction.
Synthesis of Pincer-Type Derivatives
Pincer-type ligands featuring the this compound core represent a significant class of ligands in coordination chemistry and catalysis. These ligands are designed to bind to a metal center in a tridentate, meridional fashion. The synthesis involves the condensation of pyridine-3,5-dicarbonyl dichloride with amines that contain additional donor atoms. For instance, reacting the diacyl chloride with N,N'-di(pyridin-4-yl)amine leads to the formation of a pincer-type pro-ligand with two pendant pyridyl arms. researchgate.net The resulting N,N′-di(pyridine-4-yl)-pyridine-3,5-dicarboxamide can form tricationic compounds that are stabilized by strong hydrogen bonds. researchgate.net The modularity of this synthetic approach allows for the creation of a diverse family of pincer ligands with tailored electronic and steric properties for specific catalytic applications.
Chemical Reactions and Transformations
The this compound molecule can undergo further chemical transformations, primarily involving the pyridine ring, to yield derivatives with distinct properties.
Oxidation Pathways
The nitrogen atom within the pyridine ring of this compound is susceptible to oxidation, leading to the formation of the corresponding pyridine-N-oxide. This transformation is typically carried out using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in an acidic medium. The resulting N-oxide exhibits modified electronic characteristics and can act as an additional coordination site through the oxygen atom, expanding its utility in the construction of coordination polymers and metal-organic frameworks.
Reduction Reactions to Dihydropyridine (B1217469) Derivatives
The aromatic pyridine ring of this compound derivatives can be reduced to form 1,4-dihydropyridine (B1200194) structures. This transformation is significant as 1,4-dihydropyridine scaffolds are known calcium channel blockers and are of great interest in medicinal chemistry. mdpi.com The reduction can be accomplished using reducing agents like sodium dithionite (B78146) or via catalytic hydrogenation. The resulting 1,4-dihydropyridine-3,5-dicarboxamides have a non-aromatic, puckered ring system and possess distinct chemical reactivity compared to their aromatic precursors, including the ability to act as hydride donors. mdpi.comgoogle.com.lb
Advanced Structural Elucidation and Supramolecular Architecture of Pyridine 3,5 Dicarboxamide Systems
Single Crystal X-ray Diffraction Analysis
Single crystal X-ray diffraction is a cornerstone technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. For pyridine-3,5-dicarboxamide systems, this method provides invaluable insights into their molecular conformation, geometry, and packing in the solid state.
Determination of Molecular Conformation and Geometry
The molecular conformation of this compound is characterized by a nearly planar structure with an angular or V-shaped orientation of the two amide groups. preprints.orgresearchgate.net The angle formed by the carbon atoms of the amide groups with the centroid of the pyridine (B92270) ring is approximately 124°. preprints.orgresearchgate.net In derivatives, the planarity can be influenced by the substituents. For instance, in N,N′-di(pyridine-4-yl)-pyridine-3,5-dicarboxamide, the central N-methyl moiety is planar, while the two adjacent N-methylpyridine moieties are out of plane, with dihedral angles of 33.62° and 86.08°. researchgate.net
The geometric parameters, including bond lengths and angles, are within the normal range for similar structures. nih.gov For example, in a co-crystal with 4,4'-bipyridine, the dihedral angle between the bipyridine rings is 21.2 (2)°. nih.gov In the case of pyridine-3,5-dicarboxylic acid, a closely related compound, temperature-dependent studies have shown changes in bond lengths and angles. For instance, the C8—O4 bond length increases from 1.266 (3) Å at 15 K to 1.287 (3) Å at room temperature. iucr.org
| Bond | 15 K | Room Temperature |
|---|---|---|
| C8—O4 | 1.266 (3) | 1.287 (3) |
Crystal System and Space Group Identification
This compound (PDC) crystallizes in the monoclinic system with the space group P2₁/n. preprints.orgmdpi.com This is a common crystal system for this class of compounds. For comparison, related dicarboxamides like 2,5-thiophenedicarboxamide and 2,5-furandicarboxamide also crystallize in the monoclinic system, but with the space group P2₁/c. preprints.orgmdpi.com A monohydrate form of 2,5-furandicarboxamide crystallizes in the C2/c space group. preprints.orgmdpi.com The crystal system and space group are fundamental properties that dictate the symmetry and packing of the molecules in the crystal lattice.
| Compound | Crystal System | Space Group |
|---|---|---|
| This compound (PDC) | Monoclinic | P2₁/n |
| 2,5-Thiophenedicarboxamide (TDC) | Monoclinic | P2₁/c |
| 2,5-Furandicarboxamide (FDC-subl) | Monoclinic | P2₁/c |
| 2,5-Furandicarboxamide monohydrate (FDC-solv) | Monoclinic | C2/c |
Analysis of Asymmetric Unit Composition
The asymmetric unit is the smallest part of a crystal structure from which the entire crystal can be generated by applying symmetry operations. For this compound, the asymmetric unit consists of one molecule. preprints.orgmdpi.comresearchgate.net In more complex systems, the asymmetric unit can contain multiple molecules or ions. For example, in a tricationic derivative of this compound, the asymmetric unit contains the tricationic pro-ligand and three triflate anions. researchgate.net In a co-crystal with 4,4'-bipyridine, the asymmetric unit is composed of two molecules of pyridine-3,5-dicarboxylic acid and one and a half molecules of 4,4'-bipyridine. nih.gov The composition of the asymmetric unit is crucial for understanding the stoichiometry and intermolecular interactions within the crystal.
Spectroscopic Characterization Techniques
Spectroscopic techniques are essential for confirming the structure and identifying the functional groups present in this compound and its derivatives.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is a powerful tool for identifying the characteristic vibrations of functional groups. In this compound and its derivatives, the FT-IR spectra show characteristic absorption bands. For N-aryl-1,4-dihydropyridine-3,5-dicarboxamides, a strong absorption band corresponding to the C=O stretching vibration is observed around 1660 cm⁻¹, and the N-H stretching vibration appears around 3260 cm⁻¹. ut.ac.ir In coordination polymers involving pyridine-3,5-dicarboxylic acid, the strong bands around 1617 cm⁻¹ and 1571 cm⁻¹ are assigned to the stretching vibrations of the carboxylate groups, while the band around 1359 cm⁻¹ corresponds to the pyridine ring stretching. mdpi.com These spectral features provide direct evidence for the presence of the amide and pyridine functionalities.
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Amide N-H | Stretching | 3260 | ut.ac.ir |
| Amide C=O | Stretching | 1660 | ut.ac.ir |
| Carboxylate C=O | Stretching | 1617, 1571 | mdpi.com |
| Pyridine Ring | Stretching | 1359 | mdpi.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C, allowing for the confirmation of the molecular structure in solution. For N-aryl-1,4-dihydropyridine-3,5-dicarboxamides, the ¹H NMR spectra in DMSO-d₆ show signals for the amide protons (2H) appearing as a singlet around δ 9.1-9.7 ppm. ut.ac.ir The protons of the dihydropyridine (B1217469) ring and its substituents also give characteristic signals. ut.ac.ir In the ¹³C NMR spectrum of pyridine-3,5-dicarboxylic acid, the carbons of the pyridine ring and the carboxyl groups can be assigned to specific chemical shifts. hmdb.cachemicalbook.com These NMR data are instrumental in verifying the synthesized structures and assessing their purity.
| Proton | Chemical Shift (δ, ppm) |
|---|---|
| Amide -NH (2H) | 9.1 - 9.7 (s) |
| Imidazole C4-H (1H) | ~8.0 (s) |
| Aromatic protons | 6.7 - 7.8 (m) |
| Dihydropyridine C4-H (1H) | ~4.7 (s) |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry serves as a crucial tool for determining the molecular weight and probing the fragmentation pathways of this compound and its derivatives. Electrospray ionization (ESI) is a particularly effective technique for generating gas-phase ions of these compounds and their metal complexes, allowing for detailed structural analysis.
For instance, ESI-MS has been successfully employed to detect and characterize unstable silver(III) complexes with a related N,N'-bis(2,6-diisopropylphenyl)-2,6-pyridinedicarboxamide ligand. researchgate.net The collision-induced dissociation (CID) of the [Ag(III)(L-H)(CH₃COO)]⁺ complex was shown to lead to the elimination of oxiranone. researchgate.net
In studies of actinide complexes with N,N,N',N'-tetramethylpyridine-2,6-dicarboxamide (TMPDCAM), ESI-mass spectrometry revealed the dominance of [An(TMPDCAM)₃]⁴⁺ (where An = Th and U) tetracations in the gas phase. researchgate.net Collision-induced dissociation of these complexes provided insights into their fragmentation behavior. researchgate.net The primary fragmentation pathways observed for these complexes are detailed in the table below.
Table 1: Major Fragmentation Pathways of [M(L)₃]⁴⁺ on CID
| Precursor Ion | Fragmentation Product |
|---|---|
| Th(L)₃⁴⁺ | Th(L)₂(L-CH₃)³⁺ + CH₃⁺ |
| U(L)₃⁴⁺ | U(L)₂(L-CH₃)³⁺ + CH₃⁺ |
Data sourced from studies on related pyridine-2,6-dicarboxamide complexes. researchgate.net
Supramolecular Interactions and Crystal Engineering
The solid-state architecture of this compound systems is governed by a variety of directional intermolecular interactions. These non-covalent forces are fundamental to the field of crystal engineering, enabling the rational design of materials with specific structural motifs and properties.
Hydrogen Bonding Networks (N–H⋯O, C–H⋯O, N–H⋯N, C–H⋯π, N–H⋯S)
Hydrogen bonds are the most prominent interactions in the crystal structures of pyridine-3,5-dicarboxamides, playing a pivotal role in the formation of robust supramolecular architectures. The amide groups provide effective hydrogen bond donors (N-H) and acceptors (C=O), leading to a variety of motifs.
N–H⋯O Interactions: These are the most common and strongest hydrogen bonds, often forming chains or dimeric motifs that link adjacent molecules. mdpi.comresearchgate.net In the crystal structure of this compound (PDC), these interactions are a key feature. mdpi.comresearchgate.net
N–H⋯N Interactions: The pyridine nitrogen atom can act as a hydrogen bond acceptor, leading to N–H⋯N interactions. In PDC, the pyridine nitrogen participates in hydrogen bonding, forming a C(6) chain motif. mdpi.comresearchgate.netpreprints.org
C–H⋯π Interactions: These interactions, where a C-H bond interacts with the electron cloud of a pyridine ring, have been observed to link molecular layers in related structures. researchgate.net
N–H⋯S Interactions: In derivatives containing sulfur atoms, N–H⋯S hydrogen bonds can form, linking molecules into chains. researchgate.netnih.gov
π–π Stacking Interactions
The aromatic pyridine rings in this compound and its derivatives facilitate π–π stacking interactions, which are crucial for stabilizing the crystal lattice. These interactions occur when the planar aromatic rings of adjacent molecules are arranged in a parallel or offset fashion.
In the crystal structure of a barium(II) polymer with pyridine-3,5-dicarboxylate (B1229872), π–π stacking interactions between symmetry-related pyridine rings are observed with centroid-centroid distances of 3.6191(13) Å and 3.6192(13) Å. iucr.org Similarly, in a strontium(II) polymer, these interactions are noted with a centroid-centroid distance of 3.4604(19) Å. nih.gov In some structures, these interactions can lead to the formation of columnar stacks or layered arrangements. For example, in certain pyrazine-2,5-dicarboxamides, offset π–π interactions link neighboring pyridine rings with an intercentroid distance of 3.739 (1) Å. nih.gov
Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Contact Quantification
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as dnorm (normalized contact distance) onto the surface, regions of close intermolecular contact can be identified. The corresponding two-dimensional fingerprint plots provide a quantitative summary of the different types of intermolecular contacts.
For a tricationic derivative of this compound, Hirshfeld surface analysis revealed that C–H⋯O interactions, appearing as O···H contacts, contributed significantly to the total surface interactions, accounting for 35.4% of the total Hirshfeld surface area. researchgate.net In the case of this compound (PDC) itself, the fingerprint plot exhibits characteristic spikes for N-H⋯O hydrogen bonds. mdpi.compreprints.org A broadening of this spike is attributed to the contribution of N(pyridine)⋯H interactions. mdpi.compreprints.org
Table 2: Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis for a this compound Derivative
| Interaction Type | Contribution (%) |
|---|---|
| O···H / H···O | 35.4 |
Data for N,N′-di(pyridine-4-yl)-pyridine-3,5-dicarboxamide. researchgate.net
Supramolecular Synthons and Aggregates
The predictable and recurring patterns of intermolecular interactions in this compound systems are known as supramolecular synthons. These synthons are the building blocks for the rational design of crystal structures.
The most common synthon in primary amides is the R²₂(8) ring motif, formed by a pair of N–H⋯O hydrogen bonds between two molecules. In this compound, the interplay of the amide groups and the pyridine nitrogen can lead to more complex synthons. For instance, in a derivative of this compound, an 18-molecule aggregate forming a three-dimensional supramolecular synthon stabilized by N–H⋯O and C–H⋯O contacts has been identified. researchgate.net The C(6) chain motif involving the pyridine nitrogen is another significant synthon observed in the structure of PDC. mdpi.comresearchgate.net
Crystal Packing and Three-Dimensional Supramolecular Structures
In the case of N,N′-di(pyridine-4-yl)-pyridine-3,5-dicarboxamide, the molecular packing reveals an 18-molecule aggregate that forms a 3D supramolecular synthon, stabilized by N–H⋯O and C–H⋯O contacts. researchgate.net The crystal structure of this compound (PDC) features a V-shaped orientation of the two amide groups, with the carbon atoms of the amide groups forming an angle of 121° with the ring centroid. mdpi.comresearchgate.net This geometry, combined with the extensive hydrogen bonding network, leads to a densely packed three-dimensional structure. In related dicarboxamide structures, layers formed by N–H⋯N hydrogen bonds are further linked by C–H⋯O interactions to create a robust 3D framework. nih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name | Abbreviation |
|---|---|
| This compound | PDC |
| N,N'-bis(2,6-diisopropylphenyl)-2,6-pyridinedicarboxamide | - |
| N,N,N',N'-tetramethylpyridine-2,6-dicarboxamide | TMPDCAM |
| N,N′-di(pyridine-4-yl)-pyridine-3,5-dicarboxamide | - |
Morphological and Phase Purity Characterization
The characterization of both the bulk purity and the surface morphology of this compound and its derivatives is essential for correlating their structure with their functional properties. Techniques such as X-ray Powder Diffraction (PXRD), Atomic Force Microscopy (AFM), and Scanning Electron Microscopy (SEM) are instrumental in providing a comprehensive understanding of these materials. worktribe.com
X-ray Powder Diffraction (PXRD) for Phase Purity and Bulk Material Characterization
X-ray Powder Diffraction (PXRD) is a cornerstone technique for the characterization of crystalline materials, providing a direct representation of the bulk sample. ncl.ac.uk In the study of this compound systems, PXRD is primarily employed to confirm the phase purity of synthesized compounds. worktribe.comresearchgate.net This is a critical step to ensure that the properties being studied are intrinsic to the desired material and not influenced by the presence of impurities or unintended crystalline phases. ncl.ac.ukscribd.com
The standard methodology involves comparing the experimentally obtained PXRD pattern of a bulk sample with a pattern simulated from single-crystal X-ray diffraction data. ncl.ac.ukresearchgate.net A close match between the experimental and simulated patterns is a strong indicator of a phase-pure sample. scribd.comresearchgate.net For instance, in the study of metal-organic frameworks (MOFs) constructed from ligands like pyridine-3,5-dicarboxylic acid, PXRD is used to verify that the bulk synthesized material corresponds to the structure determined from a single crystal. ncl.ac.ukrsc.org
Further analysis can be performed using methods like the Le Bail fit, which is a whole-pattern fitting technique that refines unit cell parameters without requiring a full structural model. ncl.ac.ukscribd.com This method can confirm the space group and the absence of other crystalline phases, thereby providing a quantitative measure of phase purity. ncl.ac.uk For example, the phase purity of a copper-based MOF, [Cu(L1)], synthesized with a pyridyl-isophthalic acid ligand, was successfully confirmed by demonstrating a near-perfect match between its experimental PXRD pattern and the simulated one, further validated by a Le Bail fit. ncl.ac.ukscribd.com
The table below summarizes findings from various studies where PXRD was utilized to characterize pyridine dicarboxamide-based systems.
| Compound/System | Analytical Method | Key Findings & Purpose |
| This compound (3,5-pda) ligands and their metal complexes | PXRD | Used to determine the phase purity of the synthesized ligands and coordination polymers. worktribe.com |
| Lanthanide coordination polymers with pyridine-3,5-dicarboxylic acid | PXRD | Characterized the resulting 1D, 2D, and 3D polymer structures and confirmed their phase. rsc.org |
| Metal-Organic Framework [Cu(L1)] | PXRD, Le Bail Fit | Confirmed the phase purity of the bulk material by comparing the experimental pattern to the simulated pattern from single-crystal data. ncl.ac.ukscribd.com |
| Scandium Metal-Organic Frameworks (Sc-MOFs) | PXRD | Indicated the phase purity of the as-synthesized samples by matching experimental and simulated patterns. researchgate.net |
Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) for Morphological Studies
While PXRD provides information about the bulk crystalline nature, Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are powerful techniques for investigating the surface morphology and topography of materials at the micro- and nanoscale. worktribe.comicfo.eu These methods are crucial for understanding how molecules of this compound and its derivatives assemble into larger structures and for characterizing the physical form of the bulk material. worktribe.com
Scanning Electron Microscopy (SEM) utilizes a focused beam of electrons to generate high-resolution images of a sample's surface. researchgate.net This technique is widely used for observing the size, shape, and texture of crystalline materials. researchgate.netresearchgate.net In the context of this compound-based coordination polymers and related structures, SEM can reveal diverse morphologies such as nanobelts, nanorods, or complex flower-like architectures. researchgate.net The observed morphology can be highly dependent on synthesis conditions, and SEM provides direct visual evidence of these structural variations. researchgate.net
Atomic Force Microscopy (AFM) operates by scanning a sharp probe over the sample surface, allowing for the creation of a three-dimensional topographical map with nanoscale resolution. icfo.eumdpi.com Beyond imaging, AFM can measure various mechanical properties like adhesion and elasticity. icfo.eu For this compound systems, AFM has been used to probe the morphological properties of ligands and their metal complexes, providing detailed surface information that complements the broader view offered by SEM. worktribe.comresearchgate.net
The following table presents examples of morphological studies on this compound-related systems using SEM and AFM.
| Compound/System | Analytical Method | Observed Morphology/Findings |
| This compound (3,5-pda) ligands and metal complexes | SEM, AFM | Probed the morphological properties of the synthesized materials. worktribe.com |
| Zinc(II)-carboxylate coordination polymer | SEM | Revealed various morphologies including 1D nanobelts, 3D nanorod-flowers, and fan-like architectures depending on synthesis conditions. researchgate.net |
| Donor-acceptor organic molecule with a pyridine-3,5-dicarbonitrile (B74902) core | SEM, PXRD | Identified two aggregate states: amorphous nanospheres and ordered nanofibres. researchgate.net |
| Oligopyridine dicarboxamide helicates | SEM | Analysis revealed the surface morphology of electrochromic films derived from the helicates. semanticscholar.org |
Coordination Chemistry and Metal Organic Framework Mof Research
The pyridine-3,5-dicarboxamide scaffold serves as a highly adaptable ligand in the formation of metal complexes. Its coordination versatility stems from the presence of multiple donor sites: the pyridine (B92270) nitrogen and the amide or carboxylate oxygen atoms. This allows for the creation of diverse structural motifs, from discrete molecules to extended coordination networks.
This compound as a Ligand in Metal Complexation
Coordination with D-Block Metal Ions:
The interaction of this compound and its dicarboxylate analogue with d-block metal ions has been a subject of extensive research. Studies have demonstrated the formation of coordination polymers and discrete complexes with a variety of these metals. For instance, reactions with manganese(II) and cadmium(II) have yielded new coordination polymer species. worktribe.comresearchgate.net Similarly, cobalt(II) has been shown to form both a non-crystalline polymer and discrete molecular complexes. worktribe.comresearchgate.net Research has also detailed the synthesis of coordination compounds with nickel(II), copper(II), zinc(II), and iron(II). researchgate.netcyberleninka.ruresearchgate.net
In one study, the hydrothermal reaction of cobalt(II) nitrate (B79036) with 3,5-pyridinedicarboxylic acid in the presence of sodium acetate (B1210297) and sodium chloride resulted in a 3D cobalt(II)-coordination polymer. researchgate.net Another investigation into cobalt-based MOFs using pyridine-3,5-dicarboxylate (B1229872) (PYDC) revealed that the Co(II) ion coordinates with one nitrogen atom from the PYDC ligand and five water molecules, creating discrete octahedral geometries that assemble into 2D layers. nih.gov
The coordination environment of copper(II) with PYDC has also been explored, with studies showing varied coordination modes that are influenced by factors such as the presence of other ligands or the reaction conditions. nih.govacs.org For example, the presence of pyridine as a co-ligand can lead to the formation of a 2D sheet structure. acs.org The synthesis of zinc(II) complexes with pyridine-3,5-dicarboxylate has been achieved under sonication conditions, resulting in a 2D polymer. researchgate.net Iron(II) has been shown to form a two-dimensional coordination polymer where the Fe(II) ion is five-coordinated by one nitrogen atom and four oxygen atoms. researchgate.net
The following table summarizes some of the reported coordination complexes of pyridine-3,5-dicarboxylate with d-block metal ions:
| Metal Ion | Compound Formula | Dimensionality | Reference |
| Mn(II) | [Mn(PDC)(DMF)]n | 3D | rsc.org |
| Cd(II) | [[(CH3)2NH2]2[Cd2(PDC)3]]n·4nDMF·6nH2O | 3D | rsc.org |
| Co(II) | [Co(3,5-pdc)(H2O)5]·2H2O | 0D | acs.org |
| Co(II) | [{Co(3,5-pdc)(H2O)4}·H2O]n | 1D | acs.org |
| Co(II) | [Co(3,5-pdc)(H2O)2]n | 2D | acs.org |
| Co(II) | [Co(PDC)(3hmpH)2]n·0.25nDMF | 2D | rsc.org |
| Ni(II) | [Ni(C7H3NO4)(H2O)5]·2H2O | - | researchgate.net |
| Cu(II) | [{Cu(3,5-pdc)(py)2}·H2O·EtOH]n | 2D | acs.org |
| Cu(II) | [Cu(PDC)(3hmpH)2]n·0.5nDMF·1.5nH2O | 1D | rsc.org |
| Zn(II) | [Zn(PDC)(NMP)]n·nH2O | 3D | rsc.org |
| Zn(II) | [Zn(PDC)(H2O)(DMF)]n | 2D | rsc.org |
| Zn(II) | [Zn(PDC)(3hmpH)]n·nDMF·0.5nH2O | 2D | rsc.org |
| Zn(II) | [Zn(PDC)(2hmpH)2]2·2DMF | 0D | rsc.org |
| Fe(II) | [Fe(C7H3NO4)(H2O)2]n | 2D | researchgate.net |
Coordination with Lanthanide Ions:
The coordination chemistry of pyridine-3,5-dicarboxylic acid with lanthanide ions has also been a fruitful area of research, leading to the synthesis of a variety of coordination polymers with interesting structural features. researchgate.net Three distinct series of lanthanide coordination polymers have been synthesized solvothermally using pyridine-3,5-dicarboxylic acid (H2PDC) and lanthanide nitrates. These series have the general formulas: [Ln2(PDC)3(H2O)2(DMF)]·4H2O (for Ln = La, Pr, Sm), [(CH3)2NH2][Ln2(PDC)3(HCOO)(H2O)3]·2H2O (for Ln = Tb, Ho), and [Ln(HPDC)3(H2O)2]·H2O (for Ln = Er, Lu). rsc.org The structural diversity observed across these series is attributed to the effect of lanthanide contraction. rsc.org
Furthermore, direct reactions of pyridine-3,5-dicarboxylic acid with lanthanide perchlorates (Ln = La, Nd, Eu) under hydrothermal conditions have yielded 3D coordination networks. researchgate.net Another study reported the synthesis of a series of lanthanide organic complexes with the formula [Ln2PDC3(H2O)3]H2O (where Ln = Eu, Tb) via a hydrothermal method. acs.org The reaction of the sodium salt of pyridine-3,5-dicarboxylic acid with lanthanide(III) chlorides or nitrates (from La to Lu) under hydrothermal conditions has also been shown to produce various coordination frameworks. researchgate.net
The following table highlights some of the lanthanide coordination polymers constructed with pyridine-3,5-dicarboxylate:
| Lanthanide Ion(s) | Compound Formula | Dimensionality/Topology | Reference |
| La, Pr, Sm | [Ln2(PDC)3(H2O)2(DMF)]·4H2O | 3D microporous (pcu) | rsc.org |
| Tb, Ho | [(CH3)2NH2][Ln2(PDC)3(HCOO)(H2O)3]·2H2O | 2D layer ((4,4)-grid) | rsc.org |
| Er, Lu | [Ln(HPDC)3(H2O)2]·H2O | 1D zigzag chains | rsc.org |
| La, Nd, Eu | [Ln(PDA)(ox)0.5(H2O)2]·H2O | 3D framework | researchgate.net |
| Eu, Tb | [Ln2PDC3(H2O)3]H2O | - | acs.org |
| Ho, Er | [Ln2pdc3(H2O)2]·nH2O | 3D framework | researchgate.net |
| Yb | [Yb4pdc6(H2O)18]·10H2O | 0D (cyclic tetranuclear) | researchgate.net |
Formation of Discrete Complexes and Coordination Networks
The versatility of this compound and its derivatives as ligands allows for the formation of both discrete (0D) complexes and extended coordination networks (1D, 2D, and 3D). worktribe.comresearchgate.net The final dimensionality of the resulting structure is influenced by several factors, including the metal ion, the specific form of the ligand (amide vs. carboxylate), the presence of co-ligands, and the reaction conditions such as solvent and temperature.
For example, studies have shown that with manganese(II) and cadmium(II), this compound ligands can form four new coordination polymer species. worktribe.comresearchgate.net In contrast, reactions with cobalt(II) can lead to either a non-crystalline polymer or a discrete complex. worktribe.comresearchgate.net The use of pyridine-3,5-dicarboxylic acid with various d-block metals has resulted in structures ranging from 0D binuclear complexes to 3D coordination polymers. rsc.org Similarly, with lanthanide ions, the dimensionality of the resulting coordination polymers can vary from 1D zigzag chains to 3D microporous frameworks, often influenced by the lanthanide contraction effect. rsc.org
Design and Assembly of Metal-Organic Frameworks (MOFs)
The principles of coordination chemistry are directly applied in the rational design and synthesis of Metal-Organic Frameworks (MOFs). In this context, pyridine-3,5-dicarboxylates and dicarboxamides serve as crucial organic linkers that connect metal nodes to form extended, porous structures.
Role of Pyridine-3,5-dicarboxylates/dicarboxamides as Organic Linkers
Pyridine-3,5-dicarboxylate (PDC) and its amide counterparts are effective organic linkers in MOF synthesis due to their bidentate nature and the presence of a redox-active pyridine ring. nih.govnih.gov The two carboxylate groups can coordinate to metal centers, while the pyridine nitrogen can also participate in bonding, leading to the formation of strong metal-ligand bonds and extended, stable structures. nih.govnih.gov The use of these linkers can result in MOFs with tunable pore sizes and high surface areas. nih.gov
Research has demonstrated the successful synthesis of MOFs using pyridine-3,5-dicarboxylate with various metal ions, including Co(II) and Cu(II). nih.govnih.gov For instance, cobalt-based MOFs have been synthesized hydrothermally using pyridine-3,5-dicarboxylic acid. nih.gov Similarly, copper-based MOFs have been constructed using pyridine-3,5-dicarboxylate, resulting in materials with potential applications in energy storage. nih.gov The flexible coordination behavior of these linkers allows for the formation of diverse network topologies. acs.org For example, a 2D sheet structure with a 4·8² topology, a first for 3,5-pdc-related MOFs, has been observed. acs.org
Influence of Template Molecules on MOF Structural Diversity
The structural outcome of MOF synthesis can be significantly influenced by the addition of template molecules to the reaction system. rsc.orgdntb.gov.ua These templates can direct the self-assembly process, leading to the formation of new and often complex structural architectures. rsc.orgdntb.gov.ua
A systematic investigation into the effect of aminoalcohol and polyol template molecules on the formation of MOFs based on bipositive d-metal ions (Cd²⁺, Zn²⁺, Co²⁺, and Cu²⁺) and the pyridine-3,5-dicarboxylate ligand has revealed a remarkable structural diversity. rsc.orgdntb.gov.ua The use of templates such as 1,3-propanediol, diethanolamine, and various hydroxymethylpyridines resulted in a series of new coordination polymers with dimensionalities ranging from 0D to 3D. rsc.org Some of the resulting compounds displayed unusual structural architectures and even new topological types. rsc.org This highlights the crucial role of template molecules in expanding the structural landscape of MOFs derived from pyridine-3,5-dicarboxylate linkers.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful and widely used computational tool for investigating the properties of molecular systems. For Pyridine-3,5-dicarboxamide and its analogues, DFT calculations have been instrumental in predicting and rationalizing their geometric and spectroscopic features.
The initial step in many computational studies involves determining the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For derivatives of pyridine-3,5-dicarboxylic acid, DFT methods, such as B3LYP with basis sets like 6-31G(d) or 6-311++G(d,p), are employed to calculate the most stable conformer. plos.orgekb.egbiointerfaceresearch.com For instance, in one study, eight different conformers of 3,5-pyridinedicarboxylic acid were identified, with the one having a global minimum energy of -625.6009 Hartree being selected for further analysis. biointerfaceresearch.com
The accuracy of these optimized geometries is often validated by comparing calculated bond lengths and angles with experimental data obtained from single-crystal X-ray diffraction (SC-XRD). plos.orgekb.eg Generally, a good correlation is observed between the theoretical and experimental values, confirming the reliability of the computational model. plos.org For example, in a study of 4-(4-Bromo-phenyl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester, the bond lengths, bond angles, and torsion angles calculated using the B3LYP/6-311++G(d,p) level of theory were found to be in good agreement with the experimental X-ray diffraction data. ekb.eg Any significant deviations, which sometimes occur, can often provide insight into the effects of the crystal packing environment on the molecular structure. plos.org
DFT calculations are also adept at predicting the vibrational frequencies of molecules, which correspond to the absorption bands observed in infrared (IR) and Raman spectroscopy. plos.orgijera.com By calculating the harmonic vibrational frequencies, researchers can assign the experimentally observed spectral bands to specific molecular motions, such as stretching, bending, and torsional vibrations. plos.orgbiointerfaceresearch.com
It is a known tendency for DFT calculations to systematically overestimate vibrational wavenumbers. plos.org To improve the agreement with experimental data, a scaling factor, typically around 0.96, is often applied to the calculated frequencies. plos.org The absence of imaginary frequencies in the calculated vibrational spectrum serves as a confirmation that the optimized geometry represents a true energy minimum on the potential energy surface. plos.org These theoretical spectra have shown good predictive ability for the IR spectra of various pyridine (B92270) dicarboxamide derivatives. plos.org
Furthermore, time-dependent DFT (TD-DFT) can be used to simulate electronic absorption spectra, providing insights into the electronic transitions responsible for the observed UV-Vis absorption and emission properties. plos.org
Molecular Electrostatic Potential (MEP) Analysis
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). ekb.egelsevierpure.combohrium.com For this compound and its derivatives, MEP analysis helps to predict the sites most likely to be involved in intermolecular interactions, such as hydrogen bonding and coordination with metal ions. ekb.egelsevierpure.comelectrochemsci.org
In these molecules, the regions around the oxygen and nitrogen atoms typically exhibit negative electrostatic potential (red and yellow colors), indicating their susceptibility to electrophilic attack and their role as hydrogen bond acceptors. Conversely, the areas around the hydrogen atoms, particularly those of the amide groups, show positive potential (blue color), marking them as sites for nucleophilic attack and as hydrogen bond donors. ekb.egelsevierpure.com This information is crucial for designing and understanding the formation of supramolecular structures. researchgate.net
Quantum Theory of Atoms-in-Molecules (QTAIM) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning a molecule's electron density into atomic basins. amercrystalassn.orgresearchgate.net This allows for the characterization of chemical bonds and non-covalent interactions based on the topological properties of the electron density at bond critical points (BCPs). researchgate.net
For systems involving this compound, QTAIM analysis has been used to quantify the strength and nature of intermolecular interactions, such as hydrogen bonds. acs.org The electron density (ρ) and its Laplacian (∇²ρ) at the BCP are key descriptors. A high value of ρ and a negative value of ∇²ρ are indicative of a strong, covalent-like interaction, while smaller ρ values and positive ∇²ρ values suggest weaker, closed-shell interactions like hydrogen bonds and van der Waals forces. amercrystalassn.orguniovi.es This analysis provides a deeper, quantitative understanding of the forces that govern the self-assembly and crystal packing of these molecules. acs.orgrsc.org
Noncovalent Interaction (NCI) Plot Analysis
The Noncovalent Interaction (NCI) plot is a visualization technique that reveals the presence and nature of non-covalent interactions in real space. wikipedia.orgjussieu.fr It is based on the relationship between the electron density (ρ) and the reduced density gradient (s). wikipedia.orgnih.gov The resulting 3D plots show isosurfaces that are colored according to the strength and type of interaction.
Typically, blue isosurfaces indicate strong, attractive interactions like hydrogen bonds, green surfaces represent weaker van der Waals interactions, and red areas signify repulsive steric clashes. jussieu.frresearchgate.net NCI plot analysis has been instrumental in visualizing the intricate network of non-covalent interactions that stabilize the supramolecular structures of this compound-based compounds. jussieu.fr This method provides a clear and intuitive picture of how molecules interact with each other in the solid state. researchgate.netjussieu.fr
Interaction Energy Calculations for Supramolecular Stability
To quantitatively assess the stability of supramolecular assemblies, interaction energy calculations are performed. These calculations, often carried out using DFT, determine the energetic contributions of different types of intermolecular interactions, such as hydrogen bonds and π-π stacking. researchgate.netrsc.org
For instance, in a study of a tricationic derivative of N,N'-di(pyridine-4-yl)-pyridine-3,5-dicarboxamide, pairwise interaction energy calculations were performed at the B3LYP/6-31G(d,p) level of theory. researchgate.net The total interaction energy is typically decomposed into electrostatic, polarization, dispersion, and exchange-repulsion components. researchgate.net These calculations revealed that the crystal structure was stabilized by a combination of electrostatic and dispersion forces. researchgate.net The strongest interactions were identified as N-H···O hydrogen bonds, with calculated total interaction energies (E_tot) as high as -41.4 kJ/mol. researchgate.net Such calculations are vital for understanding the driving forces behind crystal formation and for the rational design of new materials with desired supramolecular architectures. researchgate.netnih.gov
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, many-electron wavefunction of a molecule into a more intuitive chemical language of localized bonds, lone pairs, and intermolecular interactions. This analysis provides valuable insights into charge distribution, hyperconjugative interactions, and the delocalization of electron density within the molecule.
For related compounds, such as N,N'-disubstituted pyridine-dicarboxamides and their metal complexes, NBO analyses have been instrumental in understanding coordination bonding and non-covalent interactions. nih.govsemanticscholar.orgresearchgate.net For instance, in studies of metal complexes of pyridine-2,6-dicarboxylate, NBO analysis has quantified the stabilization energies arising from the interaction between the ligand's orbitals and the metal center. researchgate.net Similarly, for various organic salts of pyridine derivatives, NBO analysis has confirmed the presence and relative strength of non-covalent interactions that dictate their supramolecular structures. researchgate.net
A comprehensive NBO analysis of this compound would typically involve the quantification of key electronic interactions. These would include the delocalization of electron density from the lone pairs of the oxygen and nitrogen atoms of the amide groups into the antibonding orbitals of the pyridine ring and the carbonyl groups. The stabilization energies associated with these interactions would provide a measure of the resonance effects within the molecule. Furthermore, analysis of the interactions between the pyridine ring's π-system and the amide substituents would shed light on the electronic communication between these functional groups.
Without specific published data for this compound, a quantitative discussion and the generation of data tables detailing these interactions are not possible at this time. Future computational studies focusing specifically on this molecule are needed to provide the precise NBO data required for a thorough understanding of its electronic structure.
Catalytic Applications of Pyridine 3,5 Dicarboxamide and Its Complexes
Homogeneous Catalysis Mediated by Pyridine-3,5-dicarboxamide Complexes
This compound and its derivatives serve as effective ligands in homogeneous catalysis, where the catalyst and reactants exist in the same phase. The introduction of a pyridine (B92270) moiety into polyazamacrocyclic ligands influences both the thermodynamic properties and coordination kinetics of the resulting metal complexes. unimi.it This has led to their application in a range of catalytic reactions, including stereoselective C-C and C-O bond forming reactions. unimi.it The rigid structure imposed by the pyridine ring helps in the isolation and characterization of metal complexes in high oxidation states, which are relevant in oxidation reactions. unimi.it
For instance, iron(II) complexes with polydentate pyridine-substituted pyridylidene amide (PYA) ligands have been developed for the peroxide-mediated oxidation of alcohols. rsc.org The coordination of these ligands to the iron center can vary, leading to changes in the catalytic activity. rsc.org Similarly, gold(III) complexes ligated with pyridine derivatives have been shown to be active catalysts in reactions such as the cyclopropanation of styrene (B11656) with propargyl esters. acs.org The electronic properties of the pyridine ligands can modulate the catalytic activity of the metal center. acs.org
Macrocyclic ligands containing two pyridine(dicarboxamide) units can form dicopper complexes. unimi.it A related heterodimetallic macrocyclic complex, featuring a Cu(II) ion coordinated to a pyridine(dicarboxamide) linked to a Na+ ion, has been reported to promote the hydroxylation of tetrahydrofuran (B95107) (THF). unimi.it
Heterogeneous Catalysis using Pyridine-3,5-dicarboxylate (B1229872) MOFs
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. Pyridine-3,5-dicarboxylic acid (H2PDC) and its derivatives are excellent building blocks for MOFs due to their rigidity and the presence of both carboxylate and pyridine nitrogen donor sites. researchgate.netrsc.org These MOFs often exhibit high surface areas, tunable pore sizes, and accessible active sites, making them promising heterogeneous catalysts. researchgate.netnih.gov
The advantages of using MOFs as heterogeneous catalysts include their high density of transition metals, coordinatively unsaturated sites which can act as Lewis acids, and the potential for size- and shape-selective catalysis. nih.govfrontiersin.org
Size-Selective Catalytic Performance
The well-defined pore structures of Pyridine-3,5-dicarboxylate-based MOFs can lead to size-selective catalytic performance. For example, a series of lanthanide coordination polymers constructed with pyridine-3,5-dicarboxylic acid demonstrated size-selective catalysis in cyanosilylation reactions. researchgate.netrsc.org The catalytic activity was dependent on the size of the substrate, with smaller molecules reacting more readily within the pores of the MOF.
| Catalyst | Reaction | Selectivity |
| Lanthanide-PDC MOFs | Cyanosilylation | Size-selective based on substrate size. researchgate.netrsc.org |
Catalytic Activity in Knoevenagel Condensation
Pyridine-3,5-dicarboxylate-based MOFs have shown significant catalytic activity in Knoevenagel condensation reactions, which involve the formation of a C-C double bond. acs.orgmdpi.comacs.org The presence of basic sites, such as the nitrogen atom of the pyridine ring, can facilitate this reaction. nih.govmdpi.com
For instance, a cadmium-based MOF, [Cd(PBA)(DMF)]·DMF (where H2PBA = 5-(4-pyridin-3-yl-benzoylamino)-isophthalic acid), acts as a bifunctional catalyst. nih.gov The cadmium centers function as Lewis acids, while the pyridine nitrogen acts as a basic site, promoting the Knoevenagel condensation of various aldehydes with malononitrile. nih.gov Similarly, a series of coordination polymers based on a pyridine-tricarboxylic acid have been investigated as heterogeneous catalysts for this reaction, achieving high product yields. mdpi.com
Several studies have optimized reaction conditions for the Knoevenagel condensation using different pyridine-dicarboxylate-based MOFs, exploring the effects of solvent, temperature, and catalyst loading. mdpi.comacs.org These catalysts have proven to be recyclable, maintaining their activity over multiple cycles. acs.orgnih.gov
| Catalyst | Substrates | Product Yield |
| [Cu2(μ3-pdba)2(bipy)]·2H2O | Benzaldehyde, Propanedinitrile | >99% acs.org |
| 1D and 2D Bifunctional CPs | Benzaldehyde, Malononitrile | >90% acs.org |
| Pyridine-2,3-dicarboxylate-based MOFs | Various aldehydes, Malononitrile | 95-98% nih.govacs.org |
Catalytic Activity in Cyanosilylation Reactions
Pyridine-3,5-dicarboxylate MOFs are also effective catalysts for cyanosilylation reactions, which involve the addition of a cyano group and a silyl (B83357) group to a carbonyl compound. researchgate.netacs.org The Lewis acidic metal centers in the MOFs can activate the aldehyde substrate, while in some cases, a co-catalyst like pyridine can activate the trimethylsilyl (B98337) cyanide (TMSCN). rsc.org
A cadmium-based MOF with open metal sites and Lewis basic sites demonstrated high efficiency and recyclability in the cyanosilylation of various aldehydes. researchgate.net In another example, a dual-functional 2D zinc framework showed excellent catalytic activity for the cyanosilylation of benzaldehyde, achieving a 96% conversion at room temperature. acs.org The catalytic system was also found to be recyclable. acs.org
| Catalyst | Substrates | Conversion |
| Cd-PBA MOF | Aldehydes, TMSCN | High researchgate.net |
| {[Zn2(4-tpom)2(oxdz)2]·4H2O}n | Benzaldehyde, TMSCN | 96% acs.org |
| Lanthanide-PDC MOFs | Aldehydes, TMSCN | Size-selective conversion researchgate.netrsc.org |
Modeling of Metalloenzyme Active Sites
Pyridine-dicarboxamide scaffolds have been utilized in the design of ligands to model the active sites of metalloenzymes. nih.gov These synthetic models provide insights into the structure and function of the native enzymes. The pyridine-2,6-dicarboxamide fragment, in particular, has been a focus in coordination chemistry for stabilizing reactive species and synthetically modeling the active sites of some metalloenzymes. researchgate.net
For example, ligands containing this motif have been used to create complexes that mimic the coordination environment of metal ions in enzymes. This approach allows for the study of reaction mechanisms and the factors influencing catalytic activity in a more controlled environment than the complex protein matrix of an enzyme.
Redox Reactions Involving Pyridine Derivatives
The pyridine ring is a π-deficient aromatic system due to the electronegative nitrogen atom, which influences its reactivity. mdpi.com Pyridine and its derivatives can participate in redox reactions, with the nitrogen atom playing a key role. numberanalytics.com The reduction of pyridine can lead to the formation of a radical anion, which can be stabilized by electron-withdrawing groups. numberanalytics.com The electrochemical behavior of pyridine is complex, often showing multiple reduction and oxidation peaks in cyclic voltammetry. numberanalytics.com
Studies on pyridine derivatives have explored their electron transfer processes in aqueous media. mdpi.com The redox potentials of these compounds can be tuned by the presence of electron-donating or electron-withdrawing substituents on the pyridine ring. mdpi.com This tunability is relevant for applications in energy storage, photoredox catalysis, and the development of new materials. mdpi.com For instance, the introduction of pyridine groups into certain polymers has been shown to increase their oxidation potential. mdpi.com
Table of Compound Names
| Abbreviation/Name | Full Chemical Name |
| H2PDC | Pyridine-3,5-dicarboxylic acid |
| PYA | Pyridylidene amide |
| THF | Tetrahydrofuran |
| H2PBA | 5-(4-pyridin-3-yl-benzoylamino)-isophthalic acid |
| TMSCN | Trimethylsilyl cyanide |
| 2,3-pdca | Pyridine-2,3-dicarboxylate |
| pa | Picolinic acid |
| 4-tpom | Not explicitly defined in the provided text. |
| oxdz | 4,4′-(1,3,4-oxadiazole-2,5-diyl)dibenzoate |
| H3dpna | 5-(3′,5′-dicarboxylphenyl)nicotinic acid |
| H2pdba | 4,4′-(Pyridine-3,5-diyl)dibenzoic acid |
| bipy | 2,2'-bipyridine |
| phen | 1,10-phenanthroline |
| H2biim | 2,2'-biimidazole |
| py | Pyridine |
| KARI | Ketol-acid reductoisomerase |
| IpOHA | Not explicitly defined in the provided text. |
| CPD | Not explicitly defined in the provided text. |
| 2,6-PDCA | Pyridine-2,6-dicarboxylic acid |
| KDM4E | Lysine-specific demethylase 4E |
| ADH | Alcohol dehydrogenase |
| NAD+ | Nicotinamide adenine (B156593) dinucleotide |
| TPH | Tryptophan hydroxylase |
| MMPs | Matrix metalloproteinases |
| H3btc | Benzene-1,3,5-tricarboxylic acid |
| H2pydc | Pyridine-3,5-dicarboxylic acid |
| Co-PDC-MOF | Cobalt-pyridine-3,5-di-carboxylate-MOF |
| Co-CPTC-MOF | Cobalt-1,2,3,4-cyclopentane tetra-carboxylate-MOF |
Exploration in Biological and Pharmaceutical Research
Antimicrobial Activities
Pyridine-3,5-dicarboxamide has been identified as an alkaloid possessing antimicrobial properties. cymitquimica.com Research has demonstrated that derivatives based on this structure exhibit notable activity against various microorganisms. As a class, pyridinedicarboxamides are recognized for their potential to inhibit the growth of certain bacteria and fungi. ontosight.ai
In one study, this compound, identified as compound 11, was synthesized via acid-mediated hydrolysis and demonstrated significant antimicrobial activity. epa.gov Further research into related structures, such as 4-(4-Fluoro-phenyl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester, confirmed the antimicrobial potential of the broader pyridine (B92270) class through in-vitro studies against multiple microorganisms. ekb.egmtroyal.caelsevierpure.com These findings underscore the importance of the pyridine framework as a foundation for developing new antimicrobial agents.
Anticancer Properties and Mechanisms of Action
The pyridine-dicarboxamide scaffold is a promising backbone in the design of novel anticancer agents. ontosight.ai The class of compounds is noted for its capacity to inhibit the proliferation of cancer cells and, in some cases, to induce programmed cell death, or apoptosis, in laboratory settings. ontosight.ai
In-silico, or computational, studies on N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide have explored its potential as an anticancer agent by modeling its interactions with key protein targets involved in cancer progression. researchgate.net Similarly, synthetic derivatives, such as 2,6-diaryl-4-oxo-N,N'-di(pyridin-2-yl)cyclohexane-1,1-dicarboxamide, have been synthesized and systematically evaluated for their cytotoxic effects against a variety of human tumor cell lines. nih.govmdpi.com
Inhibition of Cancer Cell Growth
Derivatives of this compound have shown potent activity in inhibiting the growth of various cancer cell lines. The effectiveness of these compounds is often measured by their half-maximal inhibitory concentration (IC₅₀), which indicates the concentration of a drug that is required for 50% inhibition in vitro.
For instance, several 2,6-diaryl-4-oxo-N,N'-di(pyridin-2-yl)cyclohexane-1,1-dicarboxamide derivatives demonstrated significant cytotoxicity. nih.govmdpi.com The MDA-MB-231 breast cancer cell line was found to be particularly sensitive to these compounds. nih.gov Notably, some of these derivatives exhibited greater potency than cisplatin, a widely used chemotherapy drug. mdpi.com
| Compound | Cancer Cell Line | IC₅₀ Value (µM) | Source |
|---|---|---|---|
| 3l (substituted p-trifluoromethylphenyl and chloropyridine) | MDA-MB-231 (Breast) | 5 ± 0.25 | nih.gov |
| 3l (substituted p-trifluoromethylphenyl and chloropyridine) | HCT-116 (Colorectal) | 6 ± 0.78 | nih.gov |
| 3l (substituted p-trifluoromethylphenyl and chloropyridine) | HuH-7 (Liver) | 4.5 ± 0.3 | nih.gov |
| 3e (substituted p-bromophenyl) | MDA-MB-231 (Breast) | 5 ± 0.5 | nih.gov |
| 3c (substituted p-chlorophenyl) | MDA-MB-231 (Breast) | 7 ± 1.12 | nih.gov |
| 3c (substituted p-chlorophenyl) | HepG2 (Liver) | 8 ± 0.89 | mdpi.com |
Molecular Docking Studies Targeting Enzymes (e.g., Lactate Dehydrogenase-A)
A key mechanism behind the anticancer activity of this compound derivatives involves the inhibition of specific enzymes crucial for cancer cell survival. Lactate dehydrogenase-A (LDHA) is one such enzyme. mdpi.comnih.gov LDHA is vital for glycolysis, a metabolic pathway that many cancer cells rely on for energy production. nih.govspringermedizin.de By targeting LDHA, inhibitors can disrupt cancer cell metabolism and induce cell death. nih.gov
Molecular docking studies have been instrumental in understanding how these compounds interact with their targets. These computational simulations predict the binding affinity and orientation of a molecule within the active site of an enzyme. mdpi.comresearchgate.net Research on chiral Pyridine-3,5-bis-(L-phenylalaninyl-L-leucinyl) Schiff base peptides identified derivatives with excellent anticancer potency and effective inhibition of LDHA. mdpi.comresearchgate.net Docking studies suggested these compounds bind within the ATP pocket of the enzyme, providing a basis for the development of more potent LDHA inhibitors. mdpi.comresearchgate.net
| Compound/Derivative | Enzyme Target | Finding/Binding Energy | Source |
|---|---|---|---|
| Chiral Pyridine-3,5-bis-peptide Schiff bases | Lactate Dehydrogenase-A (LDHA) | IC₅₀ values from 60.54 ± 0.56 to 141.56 ± 0.98 µM | mdpi.com |
| N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide | 10 Validated Anticancer Protein Targets | Binding energies from -9.58 to -11.95 kcal/mol | researchgate.net |
Anti-inflammatory Effects
The pyridinedicarboxamide chemical family has also been investigated for its anti-inflammatory potential. ontosight.ai Inflammation is a critical biological response, but its dysregulation can contribute to various diseases. Compounds that can modulate this process are of significant therapeutic interest.
Studies on synthesized 3,5-Bis-[(peptidohydrazinyl) Pyridine Schiff Bases], which are derivatives of the core this compound structure, have included screenings for their anti-inflammatory activities. scialert.net While specific mechanisms for this class are still being elucidated, related heterocyclic compounds are known to exert anti-inflammatory effects by inhibiting the production of signaling molecules like nitric oxide (NO) in immune cells. researchgate.net
Antioxidant Activity
Oxidative stress, caused by an imbalance between free radicals and antioxidants, is implicated in cellular damage and various health conditions. Derivatives of this compound have demonstrated notable antioxidant properties.
Research on 4-aryl-2,6-dimethyl-3,5-bis-N-(aryl)-carbamoyl-1,4-dihydropyridines revealed that compounds in this series possess antioxidant capabilities, with some exhibiting prominent free radical scavenging activity. banglajol.info Other studies on different 1,4-dihydropyridine (B1200194) derivatives confirmed that this chemical class generally possesses antioxidant properties. academie-sciences.fr A photolytic product of nifedipine, which is a pyridine-dicarboxylic acid ester derivative, was also found to be a highly effective antioxidant. nih.gov Furthermore, a hybrid molecule incorporating a this compound structure was noted for its antioxidant characteristics. google.com
Inhibition of Specific Enzymes or Receptors
Beyond the anticancer target LDHA, derivatives of this compound have been shown to inhibit other specific enzymes, highlighting the versatility of this chemical scaffold.
α-Glucosidase Inhibition: This enzyme is a key target in the management of type 2 diabetes. Certain pyridine-dicarboxamide-cyclohexanone derivatives have been identified as potent inhibitors of α-glucosidase. nih.gov Related pyridine-dicarbonitrile compounds also showed significant inhibitory potential, with one derivative proving to be thirteen times more effective than the standard drug, acarbose. researchgate.net
Elastase Inhibition: Elastase is an enzyme implicated in skin aging and certain inflammatory conditions. A study on 4-aryl-2,6-dimethyl-3,5-bis-N-(aryl)-carbamoyl-1,4-dihydropyridines found that they acted as significant inhibitors of elastase. One compound in the series was remarkably potent, showing an activity 100 times greater than the standard inhibitor. banglajol.info
Phosphoinositide 3-kinase (PI3K) Inhibition: The PI3K family of enzymes plays a crucial role in cell signaling and is a major target in cancer therapy. Pyridine-based sulfonamide derivatives have been explored as potential inhibitors of these important enzymes. researchgate.net
Applications in Materials Science and Technology
Development of Chemosensors
The pyridine-dicarboxamide scaffold is a subject of interest in the development of chemosensors, which are molecules designed to detect specific ions or molecules. While much research has focused on the pyridine-2,6-dicarboxamide isomer bohrium.comresearchgate.net, the underlying principles extend to the 3,5-dicarboxamide variant. These systems often operate via fluorescence or colorimetric changes upon binding with a target analyte.
Derivatives of pyridine-dicarboxamide can be designed as hybrid pincer-cavity-based chemosensors. bohrium.com For instance, research on related isomers has shown that the introduction of specific signaling units, like nitrobenzoxadiazole (NBD), can confer sensitivity to metal ions such as Al³⁺ and Fe³⁺. bohrium.comresearchgate.net The detection mechanism is often solvent-dependent; a sensor might detect Al³⁺ in a protic solvent like methanol, Fe³⁺ in an aqueous buffer, and both ions in a non-protic solvent like tetrahydrofuran (B95107) (THF). researchgate.net The pyridine-dicarboxamide portion typically acts as the binding site, or "pincer cavity," for the metal ion, while the appended signaling group reports the binding event through a change in its photophysical properties. bohrium.com Furthermore, lanthanide-organic frameworks (LnOFs) constructed from pyridine-3,5-dicarboxylic acid have shown potential as optical sensors, leveraging the luminescent properties of lanthanide ions which can be modulated by the presence of analytes. researchgate.net
Luminescent Materials and Optoelectronic Applications
Pyridine-3,5-dicarboxamide and its dicarboxylate form are excellent ligands for creating highly luminescent materials, particularly when complexed with lanthanide ions such as Europium(III) (Eu³⁺) and Terbium(III) (Tb³⁺). mdpi.comresearchgate.net These materials are promising for various optoelectronic applications, including lighting and displays. acs.orgnih.gov The organic ligand acts as an "antenna," absorbing energy and efficiently transferring it to the central lanthanide ion, which then emits light at its characteristic wavelength, resulting in sharp, pure-colored emissions (red for Eu³⁺ and green for Tb³⁺). researchgate.netacs.org
Complexes have been synthesized where Eu³⁺ and Tb³⁺ ions are coordinated to pyridine (B92270) dicarboxamide ligands, resulting in efficient, ligand-sensitized luminescence. researchgate.netnih.gov For example, mononuclear complexes with the formula Ln(pcam)₃₃, where 'pcam' is pyridine-2,6-dicarboxamide, exhibit strong luminescence with long lifetimes in the solid state (1.9 ms (B15284909) for Eu³⁺ and 2.2 ms for Tb³⁺), a principle applicable to 3,5-isomers. researchgate.net The strong emission from these complexes, even when coordinated with water molecules, makes them robust candidates for luminescent applications. acs.orgnih.gov
Tunable Emission and Energy Transfer
A significant advantage of using pyridine-3,5-dicarboxylate (B1229872) as a ligand is the ability to create mixed-lanthanide systems where the emission color can be tuned. By co-doping both Eu³⁺ and Tb³⁺ into a single metal-organic framework (MOF), it is possible to achieve emission colors that range from green to yellow and red simply by adjusting the ratio of the two lanthanide ions. acs.orgnih.gov
This color tunability is governed by the process of energy transfer from the "donor" ion (Tb³⁺) to the "acceptor" ion (Eu³⁺). acs.orgnih.gov Detailed studies using fluorescence decay and time-resolved spectra have elucidated this process. For example, in a mixed EuₓTb₂₋ₓ-PDC complex (where PDC is pyridine-3,5-dicarboxylate), the emission color can shift from green to orange over a microsecond timescale, demonstrating the dynamics of the energy transfer. acs.orgnih.gov
Table 1: Emission Properties of Mixed-Lanthanide MOFs
| Complex | Eu/Tb Ratio | Observed Emission Color | Key Finding | Reference |
|---|---|---|---|---|
| EuₓTb₂₋ₓ-PDC | Varied | Green, Yellow, Orange, Red | Emission color is tunable by adjusting the Eu/Tb ratio. | acs.org, nih.gov |
| Eu₀.₁₅Tb₁.₈₅-PDC | 0.15 / 1.85 | Shifts from Green to Orange | Time-resolved spectra show energy transfer from Tb³⁺ to Eu³⁺. | acs.org, nih.gov |
Temperature Sensing and Luminescence Thermometry
The luminescence of lanthanide complexes containing the pyridine-3,5-dicarboxylate ligand can be highly sensitive to temperature. This property allows for their use as ratiometric luminescence thermometers. acs.orgnih.govacs.org In these sensors, the ratio of the emission intensities of two different peaks (e.g., one from Tb³⁺ and one from Eu³⁺) changes predictably with temperature.
For instance, a mixed-lanthanide MOF, Tb₀.₉₅Eu₀.₀₅bpydc (where bpydc is a bipyridine-dicarboxylate ligand), shows a visible color change from green at 25 K to red at 300 K, making it a colorimetric luminescent probe. acs.org Similarly, the Eu₀.₀₅Tb₁.₉₅-PDC complex has been identified as a potential solid-state material for a luminescence thermometer operating in the 293–333 K range with a high temperature resolution of less than 0.16 K. acs.orgnih.gov Another study on a Tb(III) coordination polymer demonstrated changes in the relative emission intensities of the ligand and the terbium ion at different temperatures, suggesting its potential as a ratiometric thermometer. rsc.org
Hybrid Supercapacitors and Energy Storage
Metal-organic frameworks (MOFs) using pyridine-3,5-dicarboxylate (PYDC) as an organic linker have shown significant promise as electrode materials for hybrid supercapacitors. rsc.orgnih.gov These energy storage devices bridge the gap between high-energy batteries and high-power supercapacitors. rsc.orgnih.gov The porous nature and high surface area of MOFs are advantageous for electrochemical applications. nih.gov
Researchers have synthesized and analyzed MOFs combining PYDC with metal nodes like cobalt (Co) and copper (Cu). rsc.orgnih.gov A hybrid device fabricated with a Cu-PYDC-MOF as one electrode and activated carbon (AC) as the other demonstrated an energy density of 17 Wh kg⁻¹ and a power density of 2550 W kg⁻¹. rsc.orgnih.gov Similarly, a bi-linker MOF using both pyridine-3,5-dicarboxylic acid and 1,2,4,5-benzene-tetra-carboxylic acid with a nickel center has been explored for battery-supercapacitor hybrids, highlighting the versatility of this ligand in creating advanced energy storage materials. rsc.orgbohrium.com The carboxylic groups of the ligand chelate with the metal center, while also acting as bridging ligands to form extended structures crucial for energy storage. nih.gov
Table 2: Performance of PYDC-based Hybrid Supercapacitors
| Electrode Material | Counter Electrode | Energy Density (Wh kg⁻¹) | Power Density (W kg⁻¹) | Reference |
|---|---|---|---|---|
| Cu-PYDC-MOF | Activated Carbon (AC) | 17 | 2550 | rsc.org, nih.gov |
| Co-CPTC-MOF | Activated Carbon (AC) | 20.7 | 2608.5 | nih.gov |
| Ni-PMA-H₂pdc MOF | Activated Carbon (AC) | - | - | rsc.org |
Potential in Polymer and Macromolecular Materials
The rigid and versatile coordination ability of pyridine-3,5-dicarboxylic acid and its derivatives makes them suitable monomers for creating coordination polymers and other macromolecular materials. researchgate.netresearchgate.net By reacting the ligand with various lanthanide(III) ions under hydrothermal conditions, a variety of coordination frameworks with different dimensionalities and properties can be formed. researchgate.netresearchgate.net
For example, reactions with lanthanide ions have produced compounds with the general formula Ln₂pdc₃·nH₂O, which can form complex three-dimensional frameworks. researchgate.net In some structures, metal centers are connected by the pyridine-dicarboxylate ligands into dimers, which then assemble into 3D frameworks containing one-dimensional channels. researchgate.net In other cases, cyclic polynuclear structures are formed. researchgate.net These coordination polymers are not only structurally interesting but also possess valuable luminescent and thermal properties. researchgate.net
Furthermore, pyridine-3,5-dicarboxylic acid has been used to prepare a biocompatible complex with chitosan (B1678972), a natural macromolecule. The complex is formed via electrostatic interactions between the protonated amino groups of chitosan and the deprotonated carboxyl groups of the acid, suggesting potential for creating new antimicrobial agents for biomedical applications. researchgate.net While less explored than other isomers, polyesters based on dinicotinic acid (3,5-PDC) also hold potential for the development of new sustainable materials. wur.nl
Functional Soft Materials via Supramolecular Self-assembly
Supramolecular self-assembly provides a powerful bottom-up approach to creating functional soft materials from small molecular components. A derivative, N,N′-di(pyridin-4-yl)-pyridine-3,5-dicarboxamide (PDA-N4), has been synthesized and shown to act as a low-molecular-weight gelator. rsc.orgrsc.orgresearchgate.net
This molecule can form supramolecular gels in mixed solvents of water and dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), particularly at high water fractions (≥50%). rsc.orgrsc.org The formation of these gels is driven by non-covalent interactions, including intermolecular hydrogen bonding between the amide groups and π-π stacking interactions between the pyridine rings. rsc.org The resulting gel networks can be modulated by solvent composition and exhibit stimuli-responsive behavior, such as pH and thermal reversibility. rsc.org These soft materials also show good cytocompatibility, indicating potential applications in fields like tissue engineering and controlled drug release. rsc.org The ability to control self-assembly at the molecular level allows for the tuning of the bulk properties of the material, demonstrating the utility of the this compound core in designing advanced functional materials. researchgate.net
Q & A
Q. How is Pyridine-3,5-dicarboxamide synthesized and structurally characterized?
this compound derivatives are synthesized via condensation reactions. For example, N,N′-di(pyridine-4-yl)-pyridine-3,5-dicarboxamide is prepared by reacting pyridine-3,5-dicarboxylic acid derivatives with alkylated amines (e.g., 4-aminopyridine) under reflux with triflic acid (CF₃SO₃H) as a catalyst. The product is recrystallized from methanol/water mixtures to yield a tricationic pro-ligand stabilized by triflate anions . Structural characterization involves single-crystal X-ray diffraction (XRD) to resolve hydrogen-bonding networks and molecular packing. Refinement is performed using SHELXL (for small-molecule crystallography) .
Q. What spectroscopic and crystallographic techniques confirm the compound’s structure?
- FT-IR : Confirms amide bond formation (C=O stretch at ~1650 cm⁻¹, N–H bend at ~1550 cm⁻¹) .
- NMR : ¹H and ¹³C spectra identify substituents (e.g., pyridyl protons at δ 8.5–9.0 ppm, amide NH at δ 10–11 ppm) .
- XRD : Resolves dihedral angles (e.g., 33.62° and 86.08° deviations in pyridyl arms) and hydrogen-bonding interactions (N–H⋯O, C–H⋯O) .
- Elemental analysis : Validates stoichiometry (e.g., C, H, N percentages within 0.3% of theoretical values) .
Advanced Research Questions
Q. How do computational methods analyze intermolecular interactions in this compound crystals?
- Hirshfeld surface analysis (via Crystal Explorer 17) quantifies interaction contributions (e.g., 35.4% from C–H⋯O contacts) .
- Pairwise interaction energy calculations (B3LYP/6-31G(d,p) level) decompose stabilization energies into electrostatic (40%), dispersion (35%), and polarization (25%) components .
- Energy frameworks model 3D packing, showing 18-molecule aggregates stabilized by hydrogen bonds and π-π stacking .
Q. How can solvent composition regulate supramolecular gel formation in this compound derivatives?
- Solvent-mediated self-assembly : Derivatives like PDA-N4 form gels in DMSO/water mixtures. Gelation depends on water content (critical at 30–50% v/v), inducing a sol-gel transition via hydrogen bonding and hydrophobic effects .
- Characterization :
- SEM/TEM : Reveals fibrillar networks (width ~50 nm).
- Rheology : Measures storage modulus (G’ > 100 Pa) for mechanical stability.
- XRD/FT-IR : Confirms molecular arrangement in gels vs. crystals .
Q. How are this compound derivatives designed for biological activity?
- Schiff base modifications : Introducing hydrazinyl or thiophene groups enhances anticancer activity. For example, N3,N5-bis(4-phenylthiazol-2-yl)-1,4-dihydrothis compound targets lactate dehydrogenase-A (LDH-A) via molecular docking (Glide score: −8.2 kcal/mol) .
- Cytotoxicity assays : MTT tests on MCF-7 cells determine IC₅₀ values (e.g., 12.5 μM for furan-substituted derivatives) .
Q. What role does this compound play in coordination chemistry?
- Metal complexation : The ligand binds Co(II) in a {[Co(L)₂(NO₃)₁.₁₅(Cl)₀.₈₅]·4DMF}ₙ chain structure, confirmed by XRD (orthorhombic Fddd space group) and IR (ν(NO₃⁻) at 1380 cm⁻¹) .
- Thermogravimetric analysis (TGA) : Shows stability up to 250°C, with DMF loss at 150–200°C .
Methodological Guidance
Q. How to resolve contradictions in crystallographic data for this compound derivatives?
- Space group validation : Use SHELXT for initial space-group determination and OLEX2 for refinement .
- Twinned data handling : Apply SHELXL ’s TWIN/BASF commands for high-symmetry systems .
- Hydrogen-bond ambiguity : Compare DFT-calculated (e.g., Gaussian) vs. experimental bond lengths to resolve disputes .
Q. How to evaluate cytotoxicity of this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
